![molecular formula C17H25N3O3S B4958934 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide
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Overview
Description
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide, commonly known as IMC-3C5, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. IMC-3C5 has been shown to have promising results in inhibiting the growth of cancer cells and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of IMC-3C5 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, IMC-3C5 induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
IMC-3C5 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that IMC-3C5 induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have also shown that IMC-3C5 inhibits tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
IMC-3C5 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. It also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, IMC-3C5 has some limitations, including its low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the study of IMC-3C5. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the potential use of IMC-3C5 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to understand the mechanism of action of IMC-3C5 and its potential use in the treatment of other diseases.
Synthesis Methods
IMC-3C5 can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 4-Amino-3-methoxybenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminopentan-2-one to form the final product, IMC-3C5.
Scientific Research Applications
IMC-3C5 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IMC-3C5 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-6-7-15(21)20-17(24)18-12-8-9-13(14(10-12)23-4)19-16(22)11(2)3/h8-11H,5-7H2,1-4H3,(H,19,22)(H2,18,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIBMMGZHRVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794200 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide |
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